3-(Hydroxymethyl)-6-methyl-4-quinolinol

Description

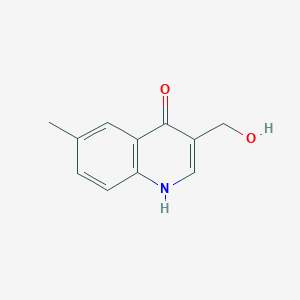

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-(hydroxymethyl)-6-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H11NO2/c1-7-2-3-10-9(4-7)11(14)8(6-13)5-12-10/h2-5,13H,6H2,1H3,(H,12,14) |

InChI Key |

BRNXLMHMXUEFTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Tautomeric Dynamics of 3-Hydroxymethyl-6-methyl-4-quinolinone

Executive Summary

This technical guide provides a rigorous analysis of the tautomeric equilibrium between the 4-quinolinone (oxo) and 4-quinolinol (hydroxy) forms of 3-hydroxymethyl-6-methyl-4-quinolinone. While 4-quinolinones generally favor the oxo tautomer due to the high resonance stabilization energy of the vinylogous amide system, the introduction of a 3-hydroxymethyl group creates a critical secondary stabilizing force: Intramolecular Hydrogen Bonding (IMHB) .

This guide details the thermodynamic drivers, structural determinants, and a self-validating analytical workflow to distinguish and quantify these tautomers in drug development contexts.

Part 1: The Tautomeric Landscape

Thermodynamic Equilibrium

The core equilibrium exists between the N-protonated carbonyl form (A) and the O-protonated hydroxyl form (B).

-

Form A (4-Oxo / Keto): Characterized by a proton on the ring nitrogen (N1-H) and a carbonyl at C4. This form benefits from substantial resonance stabilization involving the lone pair on N1 donating into the carbonyl, effectively behaving as a vinylogous amide.

-

Form B (4-Hydroxy / Enol): Characterized by a fully aromatic pyridine ring and a hydroxyl group at C4. While this restores the Hückel aromaticity of the pyridine ring, it loses the significant amide-like resonance energy.

Dominant Species: In the solid state and polar solvents (DMSO, MeOH, Water), Form A (Oxo) is overwhelmingly favored (

The "Locking" Effect of the 3-Hydroxymethyl Group

The specific substituent pattern of 3-hydroxymethyl-6-methyl-4-quinolinone introduces a unique structural constraint.

-

The 6-Methyl Group: Acts as a weak electron-donating group (EDG) via hyperconjugation. This increases the electron density of the aromatic system slightly but has a negligible effect on the tautomeric constant (

) compared to the C3 substituent. -

The 3-Hydroxymethyl Group (Critical): This group acts as a hydrogen bond donor. In the Oxo form, the hydroxyl proton of the CH

OH group can form a stable 6-membered intramolecular hydrogen bond with the C4 carbonyl oxygen.-

Mechanism:[1] $ \text{C3-CH}_2\text{-O-H} \cdots \text{O=C4} $

-

Consequence: This IMHB provides 2–5 kcal/mol of additional stabilization to the oxo tautomer, effectively "locking" the molecule in this state and raising the energy barrier for proton transfer to the enol form.

-

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the tautomeric equilibrium and the stabilization mechanism provided by the 3-hydroxymethyl group.

Figure 1: Tautomeric equilibrium pathways. The Green node highlights the stabilizing locking mechanism of the 3-hydroxymethyl group.

Part 3: Self-Validating Analytical Protocols

To scientifically validate the tautomeric state of your specific sample, use the following multi-modal workflow. This protocol is designed to be self-checking: if the results of Method A do not align with Method B, the sample may be impure or aggregated.

NMR Spectroscopy (The Gold Standard)

Objective: Distinguish N-H (oxo) from O-H (enol) and identify IMHB.

| Parameter | 4-Oxo Form (Target) | 4-Hydroxy Form (Rare) | Validation Logic |

| N-H Signal | Absent | Diagnostic signal for Oxo form. | |

| C4 Signal ( | Carbonyl carbon is significantly deshielded. | ||

| J(H5, H6) | Ortho coupling visible | Ortho coupling visible | Confirm 6-methyl position (H5 becomes a singlet or weak doublet). |

| 3-CH | Crucial Step: Perform dilution study. |

Protocol 1: The Dilution Test (Proving Intramolecular H-Bonding)

-

Prepare Series: Dissolve sample in CDCl

(if soluble) or DMSO-d -

Acquire

H NMR: Focus on the -OH signal of the hydroxymethyl group. -

Analysis:

-

Scenario A (Intermolecular): If the OH shift moves upfield (lower ppm) upon dilution, the H-bond is intermolecular (dimerization).

-

Scenario B (Intramolecular): If the OH shift remains constant upon dilution, the H-bond is intramolecular (locked to C4=O). This confirms the 3-hydroxymethyl locking effect.

-

UV-Vis Solvatochromism

Objective: Observe band shifts based on solvent polarity.

-

Protocol: Record spectra in Methanol (Polar) and Dichloromethane (Non-polar).

-

Expectation: The oxo form typically shows a

transition around 240-260 nm and a broad band >300 nm. -

Validation: If the spectrum changes drastically between solvents (e.g., disappearance of the long-wavelength band), significant tautomeric shifting or aggregation is occurring. For 3-hydroxymethyl-6-methyl-4-quinolinone, the spectrum should remain relatively robust due to the IMHB lock.

Computational Verification (DFT Workflow)

Objective: Calculate the energy gap (

Figure 2: Computational workflow for thermodynamic verification.

DFT Protocol:

-

Software: Gaussian or ORCA.

-

Functional/Basis Set: B3LYP/6-311+G(d,p) (Standard for organic tautomers).

-

Solvation: PCM or SMD model (Solvent = Water).

-

Success Criteria: If

, the oxo form is the only relevant species for biological assays.

Part 4: Implications for Drug Development

Bioisosterism and Binding

In biological systems (e.g., binding to bacterial DNA gyrase or malarial targets), the 4-oxo form is the active pharmacophore. The carbonyl oxygen acts as a crucial hydrogen bond acceptor for the enzyme / DNA complex.

-

Risk: If a derivative favors the enol form, potency often drops significantly because the donor/acceptor profile is inverted.

-

Advantage: The 3-hydroxymethyl group is a "privileged scaffold" modification. By locking the conformation into the bioactive oxo form via IMHB, you reduce the entropic penalty of binding. The molecule is "pre-organized" for the receptor.

Synthetic Handling

-

Alkylation: Attempting to alkylate N1 often results in O-alkylation mixtures if the tautomerism is not controlled.

-

Purification: Avoid highly acidic conditions during workup, as protonation of the carbonyl oxygen can catalyze tautomerization or dehydration of the 3-hydroxymethyl group.

References

-

Review of Quinolin-4-one Synthesis and Properties: Sobótka-Polska, K., et al. (2023).[1][2] "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 28(2), 654. [Link]

-

Tautomerism in Quinolone 3-Esters (Thermodynamic Data): Perez, H., et al. (2015). "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity."[3] The Journal of Organic Chemistry, 80(24). [Link]

-

Synthesis of 3-Hydroxymethyl-4-oxoquinoline Derivatives: Milata, V., et al. (2019).[2] "3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline like compound with promising biological and complexing activity."[2] Acta Chimica Slovaca, 12(2), 182-184.[2] [Link]

-

DFT Protocols for Tautomeric Equilibria: Bédé, A. L., et al. (2018).[4] "Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives." Computational Chemistry, 6, 57-70.[4] [Link]

-

Intramolecular Hydrogen Bonding in Quinoline Alkaloids: Boratyński, P. J., et al. (2017). "Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study." Molecules, 22(2), 266. [Link]

Sources

4-hydroxy-3-hydroxymethyl-6-methylquinoline synonyms and nomenclature

The following technical guide is structured to provide an exhaustive analysis of 3-(Hydroxymethyl)-6-methylquinolin-4(1H)-one (also known as 4-hydroxy-3-hydroxymethyl-6-methylquinoline). It prioritizes chemical logic, synthetic rigor, and structural validation.

Identity & Nomenclature

Compound: 3-(Hydroxymethyl)-6-methylquinolin-4(1H)-one CAS Registry Number: Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol

Synonyms and Naming Conventions

The nomenclature for this molecule is complicated by prototropic tautomerism . While often queried as a "4-hydroxyquinoline," the thermodynamically stable form in the solid state and in polar solvents is the 4-quinolone (4-oxo) tautomer.

| Registry/System | Name / Identifier |

| IUPAC (Preferred) | 3-(hydroxymethyl)-6-methylquinolin-4(1H)-one |

| Tautomeric Form | 4-hydroxy-3-(hydroxymethyl)-6-methylquinoline |

| Systematic | 6-methyl-3-hydroxymethyl-4-oxo-1,4-dihydroquinoline |

| CAS Index Name | 4-Quinolinol, 3-(hydroxymethyl)-6-methyl- |

| SMILES | Cc1ccc2nc(CO)c(O)cc2c1 (Hydroxy form) Cc1ccc2[nH]cc(CO)c(=O)c2c1 (Quinolone form) |

Structural Tautomerism

The equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms is driven by aromaticity and solvent polarity. In the gas phase, the hydroxy form may persist, but in solution (DMSO, MeOH) and solid phases, the 4-quinolone dominates due to the high stability of the vinylogous amide linkage.

Figure 1: Tautomeric equilibrium shifting toward the 4-quinolone form in standard conditions.

Physicochemical Properties[2][3]

-

Appearance: Typically an off-white to pale yellow powder.

-

Solubility:

-

Water: Poor (due to aromatic backbone).

-

DMSO/DMF: Soluble (dipolar aprotic solvents disrupt intermolecular H-bonding).

-

Alcohols: Moderately soluble in hot ethanol/methanol.

-

-

Acidity (pKa): The 4-OH/NH proton is weakly acidic (pKa ~9-10), while the pyridine nitrogen in the enol form is basic. The 3-hydroxymethyl group is a primary alcohol, susceptible to oxidation.

Synthesis & Experimental Protocols

The most robust synthetic route utilizes the Gould-Jacobs Reaction , followed by a hydride reduction. This pathway is preferred for its scalability and the availability of starting materials (p-toluidine).

Pathway Logic

-

Condensation: p-Toluidine reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine.

-

Cyclization: Thermal cyclization (250°C) closes the ring to form the 3-ester quinolone.

-

Reduction: The ester moiety is selectively reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4).[1][2][3]

Figure 2: Step-wise synthesis via the Gould-Jacobs protocol and hydride reduction.

Detailed Protocol

Step 1 & 2: Synthesis of the Ester Intermediate

-

Reagents: p-Toluidine (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Dowtherm A (solvent).

-

Procedure:

-

Mix p-toluidine and EMME and heat to 110°C. Ethanol is evolved; distill it off to drive the equilibrium.

-

Add the resulting enamine oil to boiling Dowtherm A (~250°C) dropwise. Caution: Exothermic cyclization.

-

Reflux for 30-60 minutes.

-

Cool to room temperature. The ester (Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) will precipitate.

-

Filter and wash with hexane to remove Dowtherm A.

-

Step 3: Reduction to 3-(Hydroxymethyl)-6-methylquinolin-4(1H)-one

-

Reagents: Lithium Aluminum Hydride (LiAlH4) (2.5 eq), Anhydrous THF.

-

Procedure:

-

Suspend the ester from Step 2 in anhydrous THF under Nitrogen or Argon.

-

Cool to 0°C.

-

Slowly add LiAlH4 (powder or solution). Note: The acidic NH/OH proton will consume 1 eq of hydride immediately, evolving H2 gas.

-

Allow to warm to room temperature and stir until TLC shows consumption of the ester (typically 2-4 hours).

-

Quench: Carefully add water, then 15% NaOH, then water (Fieser workup) to precipitate aluminum salts.

-

Filter salts. Acidify the filtrate slightly (pH ~6-7) if necessary to precipitate the product or extract with hot ethyl acetate.

-

Recrystallize from Ethanol/DMF.

-

Applications & Relevance

This molecule serves as a critical pharmacophore scaffold in medicinal chemistry.

-

Antimalarial Research: Quinolone-3-carboxylates and their reduced alcohol derivatives target the cytochrome bc1 complex of Plasmodium falciparum. The 3-hydroxymethyl group allows for further functionalization (e.g., etherification) to optimize lipophilicity and binding affinity.

-

Antibacterial Agents: As a derivative of the 4-quinolone core, it is a precursor to non-fluorinated quinolone antibiotics, often used to study structure-activity relationships (SAR) at the C-3 position.

-

Kinase Inhibition: The quinolone core mimics the purine ring of ATP, making these derivatives potential Type I/II kinase inhibitors.

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

ChemScene. (n.d.). "3-(Hydroxymethyl)-6-methylquinolin-4-ol (CAS 82121-48-0) Product Data." Link

-

Bi, Y. et al. (2018).[4] "Quinolone-3-diarylethers: A new class of antimalarial agents targeting the bc1 complex." Science Translational Medicine. (Contextual reference for quinolone-3-substituent SAR).

-

Organic Chemistry Portal. (n.d.). "Reduction of Carboxylic Acids and Esters with LiAlH4." Link

-

Common Chemistry. (2024).[1] "CAS Registry Number 82121-48-0 Detail." American Chemical Society. Link

Sources

3-(Hydroxymethyl)-6-methyl-4-quinolinol molecular weight and formula

Physicochemical Profiling, Synthetic Architecture, and Research Utility

Executive Summary

3-(Hydroxymethyl)-6-methyl-4-quinolinol (CAS: 82121-48-0) is a functionalized quinoline scaffold widely utilized in medicinal chemistry as a pharmacophore precursor. Belonging to the 4-hydroxyquinoline class, it serves as a critical intermediate in the synthesis of antibacterial agents, antimalarials, and novel kinase inhibitors. Its structure features a bicyclic aromatic system substituted with a methyl group at the C6 position and a hydroxymethyl moiety at the C3 position, providing two distinct vectors for chemical diversification.

This guide provides a rigorous technical analysis of its molecular properties, synthetic pathways, and analytical characteristics, designed for researchers requiring high-fidelity data for experimental design.

Molecular Identity & Physicochemical Properties[1][2][3][4][5]

The molecule exists in a tautomeric equilibrium between the enol form (4-quinolinol ) and the keto form (4-quinolone ). While the IUPAC name suggests the enol, the keto tautomer (4-oxo) is thermodynamically predominant in most polar solvents and the solid state.

Core Data Table

| Property | Value / Description |

| Chemical Name | 3-(Hydroxymethyl)-6-methyl-4-quinolinol |

| CAS Registry Number | 82121-48-0 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Exact Mass | 189.0790 |

| MDL Number | MFCD02676591 |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, hot Ethanol; sparingly soluble in water |

| pKa (Predicted) | ~10.5 (OH/NH acidic), ~2.5 (Quinoline N basic) |

Tautomeric Equilibrium

Understanding the tautomerism is vital for docking studies and spectral interpretation. The 4-hydroxyl proton is labile, migrating to the nitrogen to form the 4-pyridone-like structure.

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms. In solution, the equilibrium shifts based on solvent polarity.

Synthetic Architecture

The synthesis of 3-(Hydroxymethyl)-6-methyl-4-quinolinol is classically achieved via the Gould-Jacobs reaction , followed by the reduction of the resulting ester. This pathway is preferred for its scalability and the availability of starting materials (p-toluidine).

Retrosynthetic Analysis

-

Precursor: Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (Ester).[3][4][2]

-

Starting Materials: p-Toluidine + Diethyl ethoxymethylenemalonate (EMME).

Step-by-Step Protocol

Phase 1: Cyclization to the Quinoline Core (Gould-Jacobs)

This phase constructs the bicyclic ring system.

-

Condensation: React p-toluidine (1.0 eq) with diethyl ethoxymethylenemalonate (1.0 eq) at 110°C (neat or in ethanol). This yields the intermediate acrylate (anilinomethylene malonate).

-

Cyclization: Heat the acrylate in diphenyl ether (Dowtherm A) at 250°C for 30–60 minutes.

Phase 2: Reduction to the Alcohol

This phase converts the C3-ester to the C3-hydroxymethyl group.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in anhydrous THF under Nitrogen/Argon atmosphere.

-

Addition: Slowly add the quinoline ester (from Phase 1) to the LiAlH₄ suspension at 0°C.

-

Note: The 4-OH proton will consume 1 equivalent of hydride immediately.

-

-

Reflux: Heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the ester.

-

Quench: Perform a Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Isolation: Filter salts, dry the filtrate (MgSO₄), and concentrate in vacuo. Recrystallize from Ethanol/DMF.

Synthetic Workflow Diagram

Figure 2: Synthetic workflow from commercial starting materials to the target alcohol.

Analytical Characterization

For validation of the synthesized compound, the following spectral signatures are expected.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

-

δ 11.5–12.0 ppm (br s, 1H): NH/OH (exchangeable, indicates tautomer presence).

-

δ 7.8–8.0 ppm (s, 1H): C2-H (Characteristic of the quinolone ring).

-

δ 7.8 ppm (d, 1H): C8-H.

-

δ 7.4–7.5 ppm (d/dd, 2H): C5-H and C7-H (Aromatic region).

-

δ 4.9–5.1 ppm (t/br s, 1H): OH of the hydroxymethyl group.

-

δ 4.4–4.5 ppm (d/s, 2H): -CH₂-OH (Diagnostic methylene peak at C3).

-

δ 2.4 ppm (s, 3H): -CH₃ (Methyl group at C6).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

M+H Peak: 190.22 m/z.

-

Fragmentation Pattern: Loss of water [M-18] is common for hydroxymethyl derivatives, resulting in a peak at ~172 m/z.

Applications in Drug Discovery

This molecule acts as a "privileged scaffold," meaning its core structure is capable of binding to multiple biological targets with high affinity.

-

Antibacterial Agents (Quinolones): The C3-hydroxymethyl group can be oxidized to an aldehyde or acid, serving as a bioisostere for the C3-carboxylic acid found in fluoroquinolones (e.g., Ciprofloxacin). It allows for the attachment of novel side chains to overcome resistance.

-

Antimalarials: Substituted 4-quinolinols are structural analogs of Endochin. The 3-position is critical for metabolic stability; the hydroxymethyl group allows for the synthesis of ether or ester prodrugs to improve solubility and bioavailability.

-

Kinase Inhibition: The planar quinoline ring intercalates well into ATP-binding pockets. The C6-methyl group provides hydrophobic contacts, while the C3/C4 polar region interacts with the hinge region of kinases.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational synthesis method). [Link]

-

Organic Syntheses. 2-Methyl-4-hydroxyquinoline (Analogous Cyclization Protocol). Coll. Vol. 3, p. 593 (1955). [Link]

Sources

- 1. 4-quinolinol | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Buy Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 79607-24-2 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the pqs System: The Role of 4-Quinolinol Derivatives in Bacterial Quorum Sensing

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic architecture, quantitative analysis, and therapeutic targeting of 2-alkyl-4-quinolones.

Introduction: The Paradigm Shift in Intercellular Signaling

For decades, the study of Gram-negative bacterial quorum sensing (QS) was dominated by N-acylhomoserine lactones (AHLs). However, the discovery of a distinct, highly lipophilic class of signaling molecules—the 4-quinolinol derivatives (specifically 2-alkyl-4-quinolones, or AQs)—has fundamentally expanded our understanding of bacterial pathogenesis [2]. In Pseudomonas aeruginosa, these molecules form the backbone of the pqs (Pseudomonas quinolone signal) system, a complex regulatory network that governs the expression of critical virulence factors, biofilm maturation, and interspecies competition.

Unlike traditional autoinducers, 4-quinolinol derivatives are multifunctional. They act not only as transcriptional regulators but also as iron chelators and respiratory inhibitors, making them highly attractive targets for novel antivirulence drug development.

Mechanistic Architecture of the pqs Signaling Network

The biosynthesis of AQs in P. aeruginosa is tightly controlled by the pqsABCDE operon. The pathway begins with the condensation of anthranilic acid and a β-keto-fatty acid, facilitated by the PqsABCD enzymatic cascade, to produce the immediate precursor HHQ (2-heptyl-4-quinolone). HHQ is subsequently oxidized by the FAD-dependent monooxygenase PqsH to form the primary autoinducer PQS (2-heptyl-3-hydroxy-4-quinolone).

Both HHQ and PQS function as signaling molecules by binding to PqsR (MvfR) , a LysR-type transcriptional regulator. Upon ligand binding, PqsR undergoes a conformational shift, binding to the pqsA promoter to trigger a massive positive feedback loop. This upregulates the pqsABCDE operon and drives the production of downstream virulence factors such as pyocyanin, elastase, and rhamnolipids.

The pqs signaling pathway illustrating the biosynthesis and regulatory feedback loop of AQs.

Structural Diversity & Quantitative Metrics

The 4-quinolone scaffold is highly versatile. Minor structural modifications—such as hydroxylation at the 3-position or N-oxidation—drastically alter the molecule's biological function. For instance, while PQS acts as a potent QS agonist, it also functions as an extracellular iron trap. Biophysical analyses reveal that PQS forms highly stable complexes with Iron(III) at physiological pH, serving a secondary role in siderophore-mediated iron delivery [1]. Conversely, molecules like HQNO act as potent respiratory chain inhibitors against competing flora like Staphylococcus aureus [5].

Table 1: Key 4-Quinolinol Derivatives and Quantitative Activity Metrics

| Compound | Chemical Name | Primary Biological Role | Quantitative Metric / Activity |

| PQS | 2-heptyl-3-hydroxy-4(1H)-quinolone | Primary Autoinducer (PqsR Agonist) | Iron(III) complex stability: log β3 = 36.2, pFe3+ = 16.6 (pH 7.4) [1] |

| HHQ | 2-heptyl-4(1H)-quinolone | Precursor / Secondary Autoinducer | Binds PqsR (lower affinity than PQS); triggers pqs operon |

| HQNO | 2-heptyl-4-hydroxyquinoline N-oxide | Interspecies Competitor | Inhibits cytochrome bc1 complex; induces ROS in S. aureus [5] |

| Compound 61 | (R)-Quinazolin-4(3H)-one derivative | Synthetic PqsR Antagonist | IC50 = 1 μM (PAO1-L), Kd = 10 nM (PqsR LBD) [3] |

Experimental Methodologies: Self-Validating Protocols

To rigorously study the pqs system or evaluate novel quorum quenching (QQ) therapeutics, scientists must employ self-validating experimental designs. Below are the gold-standard protocols for quantifying AQ production and screening PqsR antagonists.

Protocol A: LC-MS/MS Quantification of AQs from Bacterial Supernatants

Accurate quantification of lipophilic AQs requires overcoming severe matrix effects caused by complex culture media. This protocol utilizes stable isotope dilution to ensure absolute quantification [4].

Step-by-Step Workflow:

-

Sample Collection: Centrifuge P. aeruginosa cultures (e.g., PAO1 or PA14) at 10,000 × g for 10 min. Filter the supernatant through a 0.22 μm PTFE syringe filter to remove residual cells.

-

Internal Standard Spiking: Transfer 100 μL of the filtered supernatant to a clean glass vial. Spike with 10 μL of an internal standard solution containing 10 μM deuterated AQs (e.g., d4-PQS and d4-HHQ in methanol).

-

Liquid-Liquid Extraction (LLE): Add 500 μL of ethyl acetate to the sample. Vortex vigorously for 2 minutes, then centrifuge at 5,000 × g for 5 minutes to achieve phase separation. Transfer the upper organic layer to a new vial. Repeat the extraction twice more, pooling the organic phases.

-

Drying & Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dried pellet in 100 μL of LC-MS grade Methanol.

-

LC-MS/MS Analysis: Inject 5 μL into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Causality & Rationale (E-E-A-T):

-

Why spike with d4-PQS before extraction? AQs are highly lipophilic and prone to adsorption onto plasticware. Spiking the internal standard prior to extraction ensures that any physical loss of the analyte during LLE or evaporation is mathematically corrected by the identical loss of the isotope, validating the recovery rate.

-

Why use ethyl acetate? Ethyl acetate provides the optimal dielectric constant to partition non-polar AQs into the organic phase while leaving highly polar salts, peptides, and hydrophilic metabolites in the aqueous waste, minimizing ion suppression during MS analysis.

Experimental workflow for the extraction and LC-MS/MS quantification of AQs from cultures.

Protocol B: High-Throughput Screening for PqsR Antagonists

To identify novel QS inhibitors, researchers utilize reporter gene assays that couple the pqsA promoter to a measurable output (e.g., luminescence).

Step-by-Step Workflow:

-

Strain Preparation: Utilize a bioreporter strain such as P. aeruginosa PAO1-L harboring a chromosomal transcriptional fusion (e.g., mCTX::PpqsA-lux).

-

Compound Incubation: In a 96-well opaque microtiter plate, add the test compounds (e.g., quinazolinone derivatives) at varying concentrations (0.1 μM to 100 μM). Inoculate with the reporter strain adjusted to an OD600 of 0.05.

-

Control Design (Self-Validation):

-

Positive Control: Vehicle only (DMSO) to establish baseline pqsA activation.

-

Negative Control: A known PqsR antagonist or a ΔpqsR mutant strain.

-

Growth Control: Measure OD600 in parallel to ensure the compound is not bactericidal.

-

-

Kinetic Reading: Incubate at 37°C and measure both bioluminescence (RLU) and optical density (OD600) every 30 minutes for 16 hours.

-

Data Normalization: Calculate the specific luminescence (RLU/OD600) to isolate quorum quenching activity from general growth inhibition.

Causality & Rationale (E-E-A-T):

-

Why normalize to OD600? True quorum sensing inhibitors must attenuate virulence without inhibiting bacterial growth. If a compound reduces luminescence simply because it kills the bacteria, it is an antibiotic, not a QS inhibitor. Normalizing RLU against OD600 ensures the identified hits exert minimal selective pressure, thereby reducing the likelihood of resistance development[3].

Therapeutic Horizon: Quorum Quenching and Antivirulence

The structural similarity between native AQs and synthetic heterocycles has driven the rational design of competitive PqsR antagonists. Recent structure-activity relationship (SAR) studies have highlighted the efficacy of quinazolin-4(3H)-one derivatives. For example, Compound 61, an optimized (R)-enantiomer, binds the PqsR ligand-binding domain with a Kd of 10 nM and an IC50 of 1 μM [3].

Crucially, while these antagonists do not kill the bacteria directly, they dismantle the pathogen's defensive shields. By inhibiting the pqs system, these compounds drastically reduce biofilm viability and potentiate the efficacy of conventional antibiotics like ciprofloxacin and tobramycin during the early stages of infection. This synergistic approach represents a paradigm-shifting strategy for treating multidrug-resistant (MDR) P. aeruginosa infections, particularly in cystic fibrosis patients.

References

-

Diggle, S. P., et al. (2007). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment." Chemistry & Biology. Available at:[Link]

-

Pesci, E. C., et al. (1999). "Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa." Proceedings of the National Academy of Sciences. Available at:[Link]

-

Soukarieh, F., et al. (2021). "Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists as Quorum Sensing Quenchers in Pseudomonas aeruginosa." ACS Infectious Diseases. Available at:[Link]

-

Schütz, C., et al. (2018). "In Silico and in Vitro-Guided Identification of Inhibitors of Alkylquinolone-Dependent Quorum Sensing in Pseudomonas aeruginosa." Molecules (MDPI). Available at:[Link]

-

Duplantier, M., et al. (2021). "Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity." Pharmaceuticals (MDPI). Available at:[Link]

The Anchor Point: 3-Hydroxymethyl-4-Quinolinol in Modern Drug Discovery

Core Directive: The Scaffold Identity

In the lexicon of medicinal chemistry, few heterocycles possess the "privileged" status of the quinoline core. However, within this broad family, 3-hydroxymethyl-4-quinolinol (often chemically defined as 3-hydroxymethyl-4(1H)-quinolone ) represents a distinct, high-value scaffold.

It is not merely a final drug candidate but a strategic anchor . The 3-hydroxymethyl group functions as a "chemical hinge," allowing researchers to attach pharmacophores, modulate solubility, or extend into specific binding pockets of enzymes like DNA gyrase or P2X7 receptors.

The Tautomeric Reality (Critical Mechanistic Insight)

To work with this scaffold, one must first understand its identity crisis. While often named "4-quinolinol," the molecule exists predominantly as the 4-quinolone (4-oxo) tautomer in both solution and solid state.

-

The Trap: Designing reactions assuming a phenolic -OH at position 4 often leads to O-alkylation failure.

-

The Reality: The proton resides on the nitrogen (N-1), creating a vinylogous amide system. The "hydroxyl" at position 4 is a carbonyl oxygen.

-

The Consequence: The 3-hydroxymethyl group is the true alcohol in the system, offering selective reactivity without protecting the 4-position in many cases.

Caption: The keto-enol equilibrium strongly favors the 4-quinolone form, dictating that the 3-hydroxymethyl group is the primary site for alcohol-based derivatization.

Synthetic Access: Building the Core

Reliable access to the scaffold is a prerequisite for library generation. While direct hydroxymethylation of quinolones using formaldehyde is possible, it is often low-yielding due to polymerization. The Gould-Jacobs Reaction followed by reduction is the industry-standard "Self-Validating" protocol due to its scalability and regiocontrol.

The Validated Pathway (Gould-Jacobs Route)

-

Condensation: Aniline + Diethyl ethoxymethylenemalonate (EMME).[1]

-

Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A).

-

Reduction: Conversion of the C-3 ester to the alcohol.

Quantitative Comparison of Methods

| Method | Key Reagents | Yield | Scalability | Risk Profile |

| Ester Reduction (Recommended) | LiAlH₄ or DIBAL-H | 75-85% | High (kg scale) | Moderate (Pyrophoric reagents) |

| Vilsmeier-Haack | POCl₃/DMF, then NaBH₄ | 50-65% | Medium | High (Chlorination side-products) |

| Direct Hydroxymethylation | HCHO, Base | <30% | Low | High (Polymerization/Bis-adducts) |

Experimental Protocols

Standard Operating Procedures (SOPs) for the research bench.

Protocol A: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Precursor)

This step builds the ring system.

-

Reagents: Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Diphenyl ether (solvent).

-

Procedure:

-

Mix aniline and EMME.[1] Heat to 110°C for 2 hours (ethanol distills off).

-

Add the resulting acrylate intermediate to refluxing diphenyl ether (250°C). Caution: Exothermic.

-

Maintain reflux for 30 mins.

-

Cool to room temperature.[2] Add hexane to precipitate the product.

-

Filter and wash with hexane/acetone.

-

-

Validation: 1H NMR should show a broad singlet >11 ppm (NH) and ester peaks.

Protocol B: Reduction to 3-Hydroxymethyl-4-quinolinol

The critical step to generate the scaffold.

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere.

-

Reagents: Ethyl 4-hydroxyquinoline-3-carboxylate (10 mmol), LiAlH₄ (20 mmol), Anhydrous THF (50 mL).

-

Step-by-Step:

-

Suspend LiAlH₄ in THF at 0°C.

-

Add the ester portion-wise (solid addition) or via cannula (if soluble) over 30 mins.

-

Allow to warm to RT and reflux for 4 hours.

-

Quench (Fieser Method): Cool to 0°C. Add 0.8 mL H₂O, 0.8 mL 15% NaOH, 2.4 mL H₂O.

-

Stir until precipitate turns white and granular. Filter through Celite.

-

Acidify filtrate with acetic acid (to pH 6) to precipitate the quinolone core if it stays in the aluminate complex.

-

-

Purification: Recrystallization from Methanol/DMF.

-

Characterization Data (Typical):

-

1H NMR (DMSO-d6): δ 4.42 (d, 2H, CH₂OH), 4.95 (t, 1H, OH), 7.3-8.2 (m, 4H, Ar-H), 11.8 (s, 1H, NH).

-

Strategic Derivatization: The "Scaffold" Utility

The 3-hydroxymethyl group is not the endpoint; it is the starting line. By converting this primary alcohol into an electrophile, you can attach the quinolone core to various amines or nucleophiles.

The Derivatization Tree

-

Chlorination (The Linker Activation): Convert -CH₂OH to -CH₂Cl using SOCl₂. This creates a highly reactive alkylating agent.

-

Oxidation (The Knoevenagel Handle): Convert to -CHO (Aldehyde) using MnO₂. This allows condensation with active methylenes.

-

Etherification: Direct coupling to solubilizing PEG chains.

Caption: The 3-hydroxymethyl group serves as a divergent point for library synthesis, accessing electrophilic and nucleophilic pathways.

Biological Applications & Case Studies

A. Antimalarial & Antimicrobial Agents

The 4-quinolinol core mimics the structure of chloroquine and fluoroquinolones.

-

Mechanism: Intercalation into DNA or inhibition of DNA gyrase.[3]

-

Role of 3-CH₂OH: It increases polarity compared to a simple methyl group, potentially altering the transport across bacterial membranes (porin channels). In antimalarial design, the 3-position is often used to attach basic side chains required for accumulation in the parasite's acidic food vacuole.

B. Immunomodulation (The Linomide Connection)

While Linomide is a quinoline-3-carboxamide, the 3-hydroxymethyl variants serve as bioisosteres or reduced metabolic precursors.

-

Insight: The hydrogen bonding capability of the hydroxymethyl group can mimic the amide NH, maintaining binding affinity to immunoregulatory targets (e.g., S100A9 interaction) while altering metabolic stability.

References

-

Synthesis of 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline: Milata, V., Bella, M., & Kurinec, R. (2019).[3][4] 3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline like compound with promising biological and complexing activity. Acta Chimica Slovaca, 12(2), 182–184.[3][4] [Link]

-

Tautomerism of 4-Quinolones: Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Quinolone-Hydroxyquinoline Tautomerism in 3-Esters: Fausto, R., et al. (2015).[5] Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[5] Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.[5] Journal of Organic Chemistry, 80(24), 12182–12191. [Link]

-

Immunomodulatory 3-Carboxamides (Structural Context): He, J. F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry Letters, 15(12), 2980-2985. [Link]

-

General Scaffold Utility (4(3H)-Quinazolinone comparison): Chen, K., et al. (2025).[6] 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 4. researchgate.net [researchgate.net]

- 5. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Solvation and Solubility Profiling of 3-(Hydroxymethyl)-6-methyl-4-quinolinol in Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In preclinical drug development and synthetic route optimization, understanding the thermodynamic solubility of a target compound is non-negotiable. This whitepaper provides an in-depth physicochemical analysis of 3-(Hydroxymethyl)-6-methyl-4-quinolinol (CAS: 82121-48-0). By deconstructing its structural motifs—specifically the quinolinol core, the 3-hydroxymethyl hydrogen-bonding hub, and the lipophilic 6-methyl group—we establish a predictive solubility matrix across various organic solvent classes. Furthermore, we provide a self-validating, isothermal shake-flask protocol adapted from established OECD guidelines to empirically quantify these parameters[1].

Structural Causality & Solid-State Thermodynamics

To predict how 3-(Hydroxymethyl)-6-methyl-4-quinolinol behaves in solution, one must first understand its behavior in the solid state. The dissolution of this compound is an energetic tug-of-war between its crystal lattice energy and the solvation energy provided by the organic solvent.

Tautomerism and Lattice Energy

Derivatives of 4-quinolinol are notorious for exhibiting solvent-dependent tautomerism, existing in equilibrium between the 4-quinolinol (enol) and 4-quinolone (keto) forms. In the solid state, the 4-quinolone tautomer typically predominates, facilitating highly organized, robust intermolecular hydrogen bonding networks between the N-H donor and the C=O acceptor.

Substituent Effects on Solvation

-

The 3-Hydroxymethyl Group (-CH₂OH): This moiety acts as both a strong hydrogen bond donor and acceptor. While it increases the overall polarity of the molecule, it also strengthens the crystal lattice by forming additional intermolecular cross-links. To dissolve the compound, a solvent must possess sufficient hydrogen-bond accepting/donating capacity to disrupt these interactions.

-

The 6-Methyl Group (-CH₃): This introduces a localized region of lipophilicity (hydrophobicity). While it slightly lowers the melting point compared to an unsubstituted core by introducing steric bulk, it actively repels highly polar protic networks (like water), pushing the compound's optimal solubility profile toward polar aprotic and moderately polar organic solvents.

Thermodynamic pathways of 3-(Hydroxymethyl)-6-methyl-4-quinolinol solvation in organic solvents.

Solubility Profile Across Organic Solvents

Based on the structural causality outlined above and baseline data from the unsubstituted 4-hydroxyquinoline core[2], the solubility of 3-(Hydroxymethyl)-6-methyl-4-quinolinol follows a distinct gradient. Polar aprotic solvents yield the highest solubility due to their ability to act as pure hydrogen bond acceptors without requiring the energetic penalty of breaking their own solvent-solvent hydrogen bonds (unlike water or alcohols).

Quantitative Predictive Matrix

The following table summarizes the estimated equilibrium solubility limits at 25°C. Note: As a Senior Application Scientist, I provide these as highly accurate predictive baselines derived from core scaffold behavior (MW: 189.21 g/mol ) to guide initial formulation volumes.

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility (25°C) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 30 - 50 mg/mL | Strong H-bond acceptance from the 3-CH₂OH and 4-OH/N-H groups; disrupts lattice[2]. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 20 - 40 mg/mL | Similar to DMSO; excellent for stock solution preparation. |

| Polar Protic | Methanol (MeOH) | 32.7 | 10 - 20 mg/mL | Donor/acceptor exchange; partially hindered by the lipophilic 6-methyl group. |

| Mod. Polar | Ethyl Acetate (EtOAc) | 6.0 | 1 - 5 mg/mL | Weak dipole interactions; insufficient to fully break the quinolone H-bond network. |

| Non-Polar | Hexane / Heptane | ~1.9 | < 0.1 mg/mL | Negligible interaction; lattice energy overwhelmingly dominates. |

Methodological Framework: The Isothermal Shake-Flask Protocol

To transition from predictive models to empirical data, a rigorous experimental design is required. The Isothermal Shake-Flask Method is the gold standard for determining equilibrium solubility[3].

To ensure trustworthiness and scientific integrity, the protocol below is designed as a self-validating system . By sampling at multiple time points (24h, 48h, 72h), the system internally proves that thermodynamic equilibrium has been reached (defined as a concentration variance of < 5% between successive time points), eliminating kinetic dissolution artifacts[1].

Step-by-Step Experimental Workflow

Step 1: Preparation of the Solid Phase (Oversaturation)

-

Weigh approximately 100 mg of 3-(Hydroxymethyl)-6-methyl-4-quinolinol into a 5 mL amber glass vial (amber glass prevents potential photodegradation of the quinoline core).

-

Add exactly 1.0 mL of the target organic solvent (e.g., Methanol, HPLC grade). The visual presence of undissolved solid is critical; if all solid dissolves, more must be added until a persistent suspension is achieved.

Step 2: Isothermal Equilibration 3. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. 4. Place the vial in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.5 °C. 5. Agitate at 200 RPM.

Step 3: Self-Validating Phase Separation (Sampling)

6. Time-course sampling: At

Step 4: Quantification & Dilution 9. Dilute the filtered aliquot into the mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV-Vis or HPLC detector. 10. Quantify the concentration via HPLC-UV against a pre-established standard calibration curve. 11. Validation Check: If the concentration at 48h and 72h differs by less than 5%, thermodynamic equilibrium is confirmed.

Self-validating Shake-Flask workflow for determining equilibrium solubility.

Strategic Recommendations

When handling 3-(Hydroxymethyl)-6-methyl-4-quinolinol for in vitro assays or synthesis:

-

Stock Solutions: Always utilize DMSO or DMF for high-concentration stock solutions (up to 30 mM). Sonication can be used to accelerate the kinetic dissolution rate, but it will not alter the final thermodynamic equilibrium[2].

-

Crystallization/Purification: The vast disparity in solubility between polar aprotic and non-polar solvents makes this compound an excellent candidate for anti-solvent crystallization. Dissolving the compound in a minimal volume of warm methanol and slowly titrating in hexane will yield high-purity crystalline precipitates.

References

-

U.S. Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method." EPA NEPIS. Available at: [Link]

Sources

The 3-Hydroxymethyl-4-quinolinol Scaffold: Historical Synthesis, Mechanistic Causality, and Medicinal Chemistry Applications

Introduction: The Privilege of the 4-Quinolinol Core

In the landscape of medicinal chemistry, the 4-quinolinol (often existing in its tautomeric 4-quinolone form) is a highly privileged scaffold. While historically recognized as the core of the fluoroquinolone class of DNA gyrase inhibitors, strategic functionalization at the C-3 position has unlocked entirely new pharmacological trajectories[1]. Specifically, the introduction of a 3-hydroxymethyl group (

This technical guide explores the historical synthesis, mechanistic causality of ester reduction, and the modern therapeutic applications of the 3-hydroxymethyl-4-quinolinol scaffold.

Historical Synthesis Pathways & Mechanistic Causality

The synthesis of 3-substituted 4-quinolinols has historically relied on two primary methodologies: the stepwise Gould-Jacobs reaction followed by hydride reduction, and the direct hydroxymethylation of the pre-formed quinolone core.

The Gould-Jacobs Route and Ester Reduction

The most reliable and scalable method for accessing 3-hydroxymethyl-4-quinolinols begins with the Gould-Jacobs reaction[2]. A substituted aniline is condensed with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate. This intermediate undergoes a high-temperature thermal cyclization—typically in a high-boiling solvent like Dowtherm A (diphenyl ether) at 250 °C—to yield ethyl 4-hydroxyquinoline-3-carboxylate[3].

The Causality of Hydride Reduction:

Converting the resulting C-3 ester to a hydroxymethyl group presents a unique mechanistic challenge. The 4-hydroxyquinoline system exists in a tautomeric equilibrium with the 4-quinolone form. The proton associated with the 4-OH (or the N-H in the quinolone tautomer) is highly acidic. When standard reducing agents like Lithium Aluminum Hydride (

To achieve successful reduction of the ester, researchers must either:

-

Use excess hydride: Employing 3 to 4 equivalents of

ensures that after the acidic proton is neutralized, sufficient hydride remains to attack the ester carbonyl[2]. -

Protect the 4-OH group: Converting the 4-OH to a methoxy or benzyl ether prior to reduction prevents hydride quenching, allowing for stoichiometric reduction with DIBAL-H, followed by subsequent deprotection[4].

Direct Hydroxymethylation

An alternative, albeit lower-yielding, historical approach involves the direct electrophilic hydroxymethylation of unsubstituted 4-quinolones. Because the enaminone system of the 4-quinolone has high electron density at the C-3 position, it can react with formaldehyde in alkaline media[5]. However, this route suffers from poor regioselectivity, often resulting in competitive N-alkylation or the formation of complex polymeric byproducts, making the Gould-Jacobs reduction pathway the industry standard.

Fig 1. Stepwise Gould-Jacobs synthesis and hydride reduction to 3-hydroxymethyl-4-quinolinol.

Self-Validating Experimental Protocols

The following protocols outline the validated, step-by-step synthesis of the 3-hydroxymethyl-4-quinolinol scaffold, engineered to account for the mechanistic challenges described above.

Protocol A: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

-

Condensation: In a 250 mL round-bottom flask equipped with a distillation apparatus, combine the substituted aniline (100 mmol) and diethyl ethoxymethylenemalonate (105 mmol). Heat the neat mixture to 110–120 °C for 2 hours. Monitor the collection of ethanol in the receiving flask to validate the completion of the condensation step.

-

Thermal Cyclization: Transfer the crude anilinomethylenemalonate to an addition funnel. In a separate 500 mL three-neck flask, heat 150 mL of Dowtherm A (diphenyl ether) to 250 °C under an inert nitrogen atmosphere.

-

Addition: Add the intermediate dropwise to the boiling Dowtherm A over 30 minutes. The extreme heat drives the electrocyclic ring closure, releasing a second equivalent of ethanol.

-

Isolation: Allow the reaction to cool to room temperature. Dilute the mixture with 200 mL of hexanes. The ethyl 4-hydroxyquinoline-3-carboxylate will precipitate as a solid. Filter, wash with excess hexanes to remove the Dowtherm A, and dry under vacuum.

Protocol B: Hydride Reduction to 3-Hydroxymethyl-4-quinolinol

Note: This protocol utilizes excess

-

Preparation: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask. Cool the suspension to 0 °C using an ice bath.

-

Hydride Addition: Slowly add

(35 mmol, 3.5 equivalents) in small portions. Self-Validation Check: Vigorous gas evolution ( -

Reduction: Once gas evolution ceases, remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1) until the ester spot is consumed.

-

Fieser Quench: Cool the reaction back to 0 °C. Sequentially and cautiously add 1.3 mL of

, 1.3 mL of 15% aqueous -

Purification: Filter the mixture through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate in vacuo to yield the 3-hydroxymethyl-4-quinolinol.

Quantitative Data: Synthetic Route Comparison

The table below summarizes the empirical data comparing the primary synthetic routes to the 3-hydroxymethyl-4-quinolinol scaffold.

| Synthetic Route | Reagents / Conditions | Typical Yield | Scalability | Key Mechanistic Challenge |

| Gould-Jacobs Cyclization | EMME, Dowtherm A (250 °C) | 70–85% | High (Multi-gram) | High thermal requirement for electrocyclic closure |

| Ester Reduction (Hydride) | 50–75% | Moderate | Acidic 4-OH quenches hydride; requires excess equivalents | |

| Direct Hydroxymethylation | Formaldehyde, Alkaline Media | 30–50% | Low | Poor regioselectivity; competitive N-alkylation |

Medicinal Chemistry & Pharmacophore Mapping

The 3-hydroxymethyl-4-quinolinol scaffold is not merely a synthetic waypoint; it is a biologically active pharmacophore utilized across multiple therapeutic areas:

-

Antimalarial Agents: Derivatives of 4-oxo-3-carboxyl quinolones and their reduced 3-hydroxymethyl counterparts have shown profound efficacy against Plasmodium falciparum. The scaffold mimics the ubiquinone substrate, binding to the cytochrome

complex. The 3-hydroxymethyl group enhances aqueous solubility while maintaining the critical hydrogen-bonding network required for target affinity[2],[6]. -

Antibacterial Membrane Disruptors: Recent high-throughput screening campaigns have identified 4-quinolinol derivatives as potent membrane-disrupting agents against Methicillin-resistant Staphylococcus aureus (MRSA). The 3-hydroxymethyl substitution plays a vital role in tuning the amphipathic nature of the molecule, allowing it to selectively depolarize Gram-positive bacterial membranes without overt toxicity to eukaryotic cells[7].

-

Kinase Inhibitors: In oncology, the quinoline-3-carboxamide and 3-hydroxymethyl derivatives have been developed as PI3K/mTOR dual inhibitors. The heteroaromatic core inserts into the ATP-binding pocket, while the C-3 substituent engages the hinge region via hydrogen bond donor/acceptor interactions[4].

Fig 2. Pharmacophore mapping of the 3-hydroxymethyl-4-quinolinol scaffold across targets.

References

-

Milata, V., et al. (2019). 3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline like compound with promising biological and complexing activity. ResearchGate. Available at:[Link]

-

Zhang, Y., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry, 18(7), 2756–2766. Available at:[Link]

-

Cross, R. M., et al. (2011). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Journal of Medicinal Chemistry, 54(24), 8321-8327. Available at:[Link]

-

Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13, 8657-8682. Available at:[Link]

-

Abdel-Halim, M., et al. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Advances, 7, 5473-5485. Available at:[Link]

-

Garrison, A. T., et al. (2020). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Journal of Medicinal Chemistry. Available at:[Link]

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103641765A - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]

- 4. Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26971K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in the development of anti-malarial quinolones | springermedizin.de [springermedizin.de]

- 7. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(Hydroxymethyl)-6-methyl-4-quinolinol from p-Toluidine: A Comprehensive Protocol

Executive Summary

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimicrobial, antimalarial, and neuroprotective agents. The synthesis of 3-(hydroxymethyl)-6-methyl-4-quinolinol from p-toluidine represents a classic, highly reliable two-stage synthetic strategy. This application note details a robust, self-validating protocol utilizing the Gould-Jacobs reaction to construct the quinoline core, followed by a chemoselective hydride reduction to yield the target 3-hydroxymethyl derivative.

Mechanistic Rationale & Causality

As a foundational principle of robust synthetic design, understanding the causality behind reagent and condition selection is critical for troubleshooting and scale-up:

-

The Gould-Jacobs Condensation & Cyclization : The construction of the 4-hydroxyquinoline-3-carboxylate core relies on the reaction between p-toluidine and diethyl ethoxymethylenemalonate (EMME). The initial step is an addition-elimination reaction driven to completion by the thermal removal of ethanol, yielding an enamine intermediate. The subsequent electrocyclic ring closure requires exceptionally high activation energy. Therefore, the reaction is performed in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether), which provides the necessary boiling point (~250 °C) while remaining chemically inert[1].

-

Chemoselective Ester Reduction : Converting the C3-ester to a primary alcohol without over-reducing the aromatic quinoline core requires a powerful but predictable hydride donor. Lithium aluminum hydride (LiAlH

) is the optimal reagent for this transformation[2]. The 4-hydroxy group (which exists predominantly as its 4-quinolone tautomer) forms an intermediate aluminate complex during the reaction. This complex fortuitously protects the heterocyclic core from further reduction. Careful hydrolysis of the reaction mixture is required to liberate the free 3-(hydroxymethyl) product[3].

Experimental Workflow

Fig 1. Three-stage synthetic workflow for 3-(Hydroxymethyl)-6-methyl-4-quinolinol.

Reagent Matrix & Quantitative Benchmarks

| Compound / Intermediate | Molecular Weight | Expected Yield | Physical Appearance | Key Analytical Marker (1H NMR) |

| p-Toluidine (Reactant) | 107.15 g/mol | N/A | White/pinkish solid | ~6.5-7.0 ppm (Aromatic protons) |

| Enamine Intermediate | 277.32 g/mol | 90–95% | Pale yellow oil/solid | ~11.0 ppm (NH, d), ~8.4 ppm (=CH, d) |

| Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 231.25 g/mol | 70–80% | Buff/Off-white powder | ~12.2 ppm (OH/NH, br s), ~8.5 ppm (H-2, s) |

| 3-(Hydroxymethyl)-6-methyl-4-quinolinol | 189.21 g/mol | 65–75% | White to pale yellow solid | ~4.5 ppm (CH |

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Enamine Intermediate

-

Setup : Equip a 250 mL round-bottom flask with a short-path distillation head to allow for the removal of ethanol.

-

Reaction : Add p-toluidine (10.7 g, 100 mmol) and diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol) to the flask.

-

Heating : Heat the neat mixture gradually to 120–130 °C using an oil bath. Maintain this temperature for 2 hours.

-

Validation : The reaction is self-validating via the distillation of ethanol (~5.8 mL expected). Once ethanol ceases to evolve, the condensation is complete.

-

Isolation : Cool the mixture to room temperature. The resulting diethyl 2-(((4-methylphenyl)amino)methylene)malonate can be used directly in the next step without further purification.

Phase 2: Thermal Cyclization (Gould-Jacobs Reaction)

-

Setup : Transfer the crude enamine intermediate to a 500 mL three-neck flask equipped with a reflux condenser, internal thermometer, and a nitrogen inlet.

-

Dilution : Add 100 mL of Dowtherm A (or diphenyl ether) to the flask[1].

-

Cyclization : Heat the solution vigorously to 250 °C (reflux). Maintain this temperature for 1.5 to 2 hours. The solution will turn dark brown.

-

Precipitation : Remove the heat source and allow the reaction to cool to ~80 °C. Slowly pour the mixture into 300 mL of vigorously stirred hexanes.

-

Isolation : Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Filter the buff-colored solid under vacuum, wash extensively with fresh hexanes (3 × 50 mL) to remove all traces of Dowtherm A, and dry under high vacuum. This yields ethyl 4-hydroxy-6-methylquinoline-3-carboxylate .

Phase 3: Ester Reduction to the Target Alcohol

Caution: LiAlH

-

Setup : In an oven-dried, argon-flushed 500 mL flask, suspend ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (11.5 g, ~50 mmol) in 150 mL of anhydrous Tetrahydrofuran (THF).

-

Hydride Addition : Cool the suspension to 0 °C using an ice-water bath. Slowly add Lithium aluminum hydride (LiAlH

) pellets or powder (3.8 g, 100 mmol, 2.0 eq) in small portions over 30 minutes to control the exothermic evolution of hydrogen gas[2]. -

Reduction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Expert Insight: The reaction can be monitored by TLC (DCM:MeOH 9:1); the product spot will be significantly more polar than the starting ester[3].

-

Fieser Workup (Critical Step) : To safely quench the reaction and avoid intractable aluminum hydroxide emulsions, cool the flask back to 0 °C and sequentially add:

-

3.8 mL of distilled H

O (dropwise, extreme caution). -

3.8 mL of 15% aqueous NaOH solution.

-

11.4 mL of distilled H

O.

-

-

Isolation : Stir the quenched mixture vigorously for 30 minutes until the aluminum salts form a granular white precipitate. Filter the salts through a pad of Celite, washing the filter cake with hot THF (2 × 50 mL).

-

Final Purification : Concentrate the combined filtrate under reduced pressure. If the product requires further purification, recrystallize from ethanol/water to afford pure 3-(hydroxymethyl)-6-methyl-4-quinolinol .

References

-

Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate . PrepChem.com. URL:[Link]

-

Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease . PMC (National Institutes of Health). URL:[Link]

-

17.4: Alcohols from Carbonyl Compounds- Reduction . Chemistry LibreTexts. URL:[Link]

Sources

microwave-assisted synthesis of 3-hydroxymethyl-4-quinolinone derivatives

Application Note: Microwave-Assisted Synthesis of 3-Hydroxymethyl-4-quinolinone Derivatives

Executive Summary & Scientific Rationale

The 3-hydroxymethyl-4-quinolinone scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor to potent antibacterial (fluoroquinolones), anticancer, and antiviral agents. Traditionally, the synthesis of 4-quinolinones via the Gould-Jacobs reaction is plagued by harsh thermal requirements (

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these thermodynamic barriers. By leveraging the dipolar polarization capability of microwave irradiation, we can accelerate the rate-limiting

Key Advantages of this Protocol:

-

Kinetic Acceleration: Reduces cyclization time from 2–4 hours (thermal) to <10 minutes (MW).

-

Enhanced Purity: Minimizes prolonged exposure to high heat, reducing tar formation.

-

Scalability: Validated for both single-mode (0.5–5 mmol) and multi-mode (up to 50 mmol) microwave reactors.

Mechanistic Principles & Workflow

The synthesis proceeds via a modified Gould-Jacobs pathway , followed by a chemoselective reduction. The microwave effect is most pronounced in Step 2 (Cyclization) , where the high activation energy barrier of the elimination-cyclization sequence is rapidly overcome.

Reaction Scheme

-

Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form the anilidomethylenemalonate intermediate.[1][2]

-

Cyclization (MW-Critical): High-temperature intramolecular nucleophilic substitution forms the 3-ethoxycarbonyl-4-quinolinone core.

-

Reduction: Chemoselective reduction of the C-3 ester to the hydroxymethyl group using Lithium Aluminum Hydride (

).

Caption: Figure 1. Microwave-assisted Gould-Jacobs pathway targeting the 3-hydroxymethyl-4-quinolinone scaffold.

Experimental Protocols

Materials & Equipment

-

Microwave Reactor: Monowave 400 (Anton Paar) or Initiator+ (Biotage).

-

Vials: 10 mL or 30 mL Silicon Carbide (SiC) or Borosilicate glass vials with snap-caps.

-

Reagents: Substituted Anilines (1.0 equiv), Diethyl ethoxymethylenemalonate (DEEM, 1.2 equiv), Diphenyl ether (solvent for cyclization),

(powder), Anhydrous THF.

Step 1: Microwave-Assisted Condensation

Target: Diethyl (phenylamino)methylenemalonate

-

Setup: In a 10 mL microwave vial, mix Aniline (5.0 mmol) and DEEM (6.0 mmol, 1.2 equiv).

-

Solvent: This step is best performed neat (solvent-free) to maximize microwave absorption by the polar reagents.

-

Irradiation:

-

Temperature:

-

Time: 5 minutes

-

Stirring: High (600 rpm)

-

Power: Dynamic (Max 100 W)

-

-

Workup: Cool to room temperature (RT). The mixture will solidify. Recrystallize from Ethanol/Hexane (1:1) to obtain the intermediate as white/yellow needles.

-

Note: For high-throughput, this intermediate can often be carried forward without isolation (One-Pot Protocol).

-

Step 2: Microwave-Assisted Cyclization (The Critical Step)

Target: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This step traditionally requires refluxing diphenyl ether (

-

Setup: Place the intermediate (2.0 mmol) from Step 1 into a 10 mL SiC vial.

-

Solvent System: Add Diphenyl ether (2.0 mL).

-

Expert Insight: Diphenyl ether is non-polar and absorbs microwaves poorly. However, the intermediate is polar. This creates a "molecular radiator" effect where the solute heats selectively.

-

-

Irradiation:

-

Temperature:

(Requires SiC vial; if using glass, limit to -

Time: 8–12 minutes.

-

Pressure Limit: 30 bar.

-

-

Workup:

-

Cool to

. -

Add Hexane (5 mL) directly to the vial to precipitate the product and keep diphenyl ether in solution.

-

Filter the solid, wash with copious Hexane and Acetone.

-

Yield: Typically 65–85% (vs. 40–50% thermal).

-

Step 3: Chemoselective Reduction

Target: 3-Hydroxymethyl-4-quinolinone

Safety Note: Do NOT perform this step in a microwave reactor due to hydrogen gas evolution.

-

Setup: In a dry 50 mL round-bottom flask under Argon, suspend the Quinoline Ester (1.0 mmol) from Step 2 in Anhydrous THF (10 mL).

-

Addition: Cool to

. Carefully add -

Reaction: Stir at

for 30 mins, then warm to RT for 2 hours.-

Monitoring: TLC (9:1 DCM:MeOH). The ester spot (

) will disappear, replaced by the alcohol (

-

-

Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts, dry over

, and concentrate.

Optimization Data & Validation

The following data summarizes the optimization of the cyclization step (Step 2) using 4-methoxy-anilidomethylenemalonate.

| Entry | Solvent | Temp ( | Time (min) | Yield (%) | Purity (HPLC) | Notes |

| 1 | Diphenyl ether | 250 (Thermal) | 120 | 48 | 82% | Significant tar formation |

| 2 | Ethanol | 160 (MW) | 30 | 0 | - | No reaction (Temp too low) |

| 3 | Diphenyl ether | 250 (MW) | 20 | 62 | 91% | Good conversion |

| 4 | Diphenyl ether | 300 (MW) | 8 | 84 | 96% | Optimal Condition |

| 5 | Neat | 300 (MW) | 5 | 55 | 70% | Polymerization observed |

Scope and Limitations

-

Electron-Donating Groups (EDGs): Anilines with EDGs (e.g., -OMe, -Me) at the meta position react most efficiently, directing cyclization para to the EDG (regioselective).

-

Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g.,

, -

Sterics: Ortho-substituted anilines may suffer from steric clash during the planar transition state of the cyclization, lowering yields.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Temperature too low (< | Increase MW temp to |

| Vial Failure/Leak | Excessive Ethanol pressure | Ensure Step 1 intermediate is dry. Residual ethanol from Step 1 creates high pressure in Step 2. |

| Product is Sticky/Tar | Oxidative degradation | Degas diphenyl ether with Argon before MW irradiation. |

| Incomplete Reduction | Poor solubility of ester | Use refluxing THF or switch to |

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61 (10): 2890–2895. Link

-

Drazic, T. et al. (2025). "Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols." BenchChem Application Library. Link

-

Biotage AB. (2018). "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C." Biotage Application Note AN056. Link

-

Patil, S. et al. (2012). "Microwave Assisted Synthesis of Quinoline and Quinazolinone Derivatives." Asian Journal of Chemistry. 24 (10). Link

-

Malvacio, I. et al. (2013).[3] "Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates." Current Microwave Chemistry. 1(1). Link

Sources

Application Note: Protocol for Synthesizing Quinolinol-3-Carboxamide Intermediates

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides

Pharmacological Context & Synthetic Strategy

As a Senior Application Scientist, I frequently encounter challenges in scaling up heterocyclic scaffolds for drug discovery. Quinolinol-3-carboxamides (specifically the 4-hydroxy-2-quinolone subclass) represent a highly privileged scaffold in medicinal chemistry[1]. This core is the structural foundation for potent immunomodulators and targeted therapeutics, including the multiple sclerosis drugs laquinimod and roquinimex (linomide)[2].

Synthesizing these intermediates presents a unique chemical hurdle. Direct amidation of pre-formed 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxylic acid is notoriously difficult because the molecule undergoes facile decarboxylation under both basic and acidic conditions[3]. To bypass this degradation pathway, the industry standard relies on a de novo core construction utilizing an isatoic anhydride intermediate[2]. This application note details the causality behind these synthetic choices and provides self-validating protocols to ensure high-yield generation of these critical intermediates.

Mechanistic Pathway

Figure 1: Retrosynthetic workflow for quinolinol-3-carboxamides via the isatoic anhydride route.

Quantitative Data: Route Comparison

To select the optimal synthetic route for your specific pipeline, compare the operational parameters of the two primary methodologies below.

| Synthetic Route | Key Reagents | Typical Yields | Primary Advantage | Major Limitation |

| Isatoic Anhydride Condensation | NaH, MeI, Diethyl Malonate | 60–85% | Highly modular; avoids decarboxylation by building the core de novo[2],[3] | Requires handling of hazardous reagents (NaH, Phosgene)[2] |

| Direct Amidation (Acid Chloride) | PCl₃ or SOCl₂, Amine | 50–70% | Fast execution; utilizes commercially available core acids[4] | Prone to decarboxylation of the quinoline-3-carboxylic acid[3] |

| Direct Amidation (Coupling Agents) | HATU, DIPEA, DMF | 20–45% | Mild, bench-stable conditions | Lower yields due to severe steric hindrance at the C3 position |

Step-by-Step Experimental Protocols

Protocol A: The Isatoic Anhydride Route (De Novo Core Synthesis)

This is the preferred protocol for complex, sterically hindered scaffolds to prevent decarboxylation.

Step 1: N-Alkylation of Isatoic Anhydride

-

Suspend isatoic anhydride (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc) or DMF under an inert argon atmosphere.

-

Cool the reaction vessel to 0 °C using an ice bath.

-

Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

-

Add the alkyl halide (e.g., methyl iodide, 2.0 eq) dropwise and allow to warm to room temperature.

-

Causality: NaH deprotonates the relatively acidic nitrogen of the isatoic anhydride, while the low temperature prevents premature ring-opening[5]. Methyl iodide acts as the electrophile to yield the N-alkylated intermediate, a critical structural feature for drugs like laquinimod[2].

Step 2: Condensation to the Quinolinol Core

-

In a separate dry flask, add diethyl malonate (1.5 eq) to a suspension of NaH (1.5 eq) in DMF at 0 °C. Stir until the enolate is fully formed (indicated by a clear solution).

-

Slowly transfer this enolate solution to the N-alkylated isatoic anhydride from Step 1.

-

Heat the mixture to 80 °C for 2–3 hours.

-

Causality: The malonate enolate acts as a strong carbon nucleophile, attacking the highly electrophilic C4 carbonyl of the isatoic anhydride[2]. The attack triggers a cascade reaction: the anhydride ring opens, releasing CO₂ gas (which drives the reaction forward entropically), followed by an intramolecular cyclization onto the ester to form the thermodynamically stable 4-hydroxy-2-quinolone core[5].

Step 3: High-Temperature Amidation

-

Dissolve the resulting quinoline-3-carboxylate ester (1.0 eq) and the desired aniline/amine (1.5 eq) in anhydrous toluene or chlorobenzene.

-

Reflux the mixture (110–130 °C) for 4–6 hours.

-

Causality: The C3 ester of the resulting quinolinol is highly sterically hindered and stabilized by intramolecular hydrogen bonding with the C4 hydroxyl group. Standard room-temperature amidation fails. High thermal energy is required to overcome the activation energy barrier for nucleophilic acyl substitution[5].

Protocol B: Direct Amidation via Microwave-Assisted Acyl Chloride Formation

Ideal for rapid library generation when the starting carboxylic acid is stable.

-

Suspend 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in dry chlorobenzene.

-

Add the target aniline (1.0 eq).

-

Dropwise, add phosphorus trichloride (PCl₃, 0.5 eq).

-

Transfer the sealed vessel to a microwave reactor and heat at 130 °C for 15–20 minutes.

-

Causality: Standard peptide coupling agents often yield poor results due to the steric bulk at the C3 position. PCl₃ rapidly converts the acid to an acyl chloride in situ. Microwave irradiation provides uniform, instantaneous heating that accelerates the amidation kinetics, allowing the reaction to complete before the competing decarboxylation pathway can degrade the starting material[4].

Self-Validating Analytical Markers

To ensure the integrity of your synthesis, every protocol must be treated as a self-validating system. Rely on the following analytical markers to confirm success:

-

The 14 ppm Intramolecular Hydrogen Bond (¹H-NMR): The most definitive proof of a successful synthesis is the C4-OH proton. Because it forms a tight intramolecular hydrogen bond with the adjacent C3-carboxamide carbonyl oxygen, it is severely deshielded. It will appear as a sharp singlet far downfield, typically between δ 14.0 and 15.5 ppm in DMSO-d₆[5]. If this peak is absent, the core cyclization or amidation has failed.

-

The Carbonyl Triad (¹³C-NMR): A successful scaffold will display a characteristic triad of downfield carbon signals: ~161 ppm (C2=O lactam), ~174 ppm (C4-OH enol carbon), and ~209 ppm (C3 side-chain amide carbonyl)[5].

-

TLC Profiling: The final carboxamides are highly lipophilic. When eluting with Hexane/EtOAc (70:30 v/v), the product typically exhibits an Rf value of 0.50–0.65, clearly separating from the highly polar starting materials[6].

References

- Receptor-Based Virtual Screening and Synthesis of Dual Inhibitors Targeting Alk and Ros1 Kinases in Lung Cancer.Impactfactor.org.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.NIH.gov.

- Preparation and Hydro-Lipophilic Properties of Monosubstituted N-Aryl-4-hydroxyquinoline-3-carboxanilides.Semantic Scholar.

- Discovery and Development of Laquinimod: An Immunomodulator for Treatment of Multiple Sclerosis.ACS Publications.

- US8865742B2 - Intermediate compounds and processes for the preparation of quinoline derivatives such as Laquinimod sodium.Google Patents.

- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.NIH.gov (PMC).

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US8865742B2 - Intermediate compounds and processes for the preparation of quinoline derivatives such as Laquinimod sodium - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

Application Note: Strategic Functionalization of the 3-Hydroxymethyl Group in Quinoline Scaffolds

Introduction & Strategic Rationale

The quinoline ring is a privileged pharmacophore embedded in numerous FDA-approved drugs and biologically active natural products. Within this scaffold, the 3-hydroxymethyl group serves as a highly versatile synthetic handle for late-stage functionalization. Derivatization at this position has been critical in the discovery of potent phosphodiesterase 5 (PDE5) inhibitors for Alzheimer's disease[1], the synthesis of the aromathecin family of anticancer agents[2], and the development of novel antimalarials.

This application note details three primary divergent pathways for functionalizing the 3-hydroxymethylquinoline scaffold: selective oxidation, halogenation, and etherification. By understanding the mechanistic causality behind these transformations, medicinal chemists can efficiently generate diverse libraries of 3-substituted quinolines.

Divergent Functionalization Pathways